molecular formula C27H37N3O7S B021623 Darunavir-d9 CAS No. 1133378-37-6

Darunavir-d9

Numéro de catalogue B021623
Numéro CAS: 1133378-37-6
Poids moléculaire: 556.7 g/mol
Clé InChI: CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Darunavir, a key HIV-1 protease inhibitor, plays a significant role in treating HIV/AIDS by targeting the virus's protease enzyme, crucial for its replication. The synthesis of Darunavir and its analogs, such as Darunavir-d9, involves complex chemical processes that aim to improve its efficacy and stability against HIV protease.

Synthesis Analysis

The synthesis of Darunavir's key subunit, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, utilizes commercially available sugar derivatives, highlighting a stepwise approach involving stereoselective hydrogenation and Baeyer-Villiger oxidation (Ghosh, Markad, & Robinson, 2020). Another method derives this intermediate from monopotassium isocitrate, emphasizing efficiency and yield optimization in the synthesis process (Moore, Stringham, Teager, & Yue, 2016).

Molecular Structure Analysis

The molecular interaction studies between Darunavir and proteins like bovine serum albumin (BSA) utilize multi-spectroscopic techniques, revealing insights into the binding mechanisms and the impact of molecular structure on drug efficacy (Shi, Zhou, Lou, & Pan, 2018). These studies are crucial for understanding how Darunavir's molecular structure contributes to its antiviral activity.

Chemical Reactions and Properties

Research into Darunavir's polymorphic stability under various conditions provides insight into its chemical properties and reactions, crucial for ensuring its efficacy and safety in drug formulations (Côrrea, Perissinato, Serra, Trevisan, & Salgado, 2016).

Physical Properties Analysis

The study of Darunavir's physical properties, such as its interaction with calf thymus DNA, offers a glimpse into its absorption and mechanism of action at the molecular level, highlighting the drug's groove binding mode and its implications for antiviral efficacy (Shi, Zhou, Lou, & Pan, 2018).

Chemical Properties Analysis

LC-MS/MS characterization of Darunavir under stress conditions reveals its chemical stability and the nature of its degradation products, essential for developing stable and effective formulations (Rao, Ramachandra, Sravan, & Khalid, 2014). This analysis is crucial for ensuring the drug's chemical integrity over its shelf life.

Applications De Recherche Scientifique

  • Therapeutic Drug Monitoring : A study developed a specific antibody with high affinity for Darunavir, supporting therapeutic drug monitoring in plasma during therapy (Darwish et al., 2020).

  • HIV-1 Protease Inhibitor : Darunavir is a promising inhibitor of HIV-1 protease, particularly for the treatment of drug-resistant HIV/AIDS (Kovalevsky et al., 2006).

  • Central Nervous System Penetration : Darunavir effectively suppresses HIV replication in the central nervous system and is detectable in cerebrospinal fluid and plasma (Yilmaz et al., 2009).

  • Potent Antiviral Activity : Darunavir shows potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains (Rittweger & Arastéh, 2007).

  • High Genetic Barrier : Darunavir has a high genetic barrier to resistance, making it effective in preserving treatment options in HIV-infected, treatment-experienced individuals (Tremblay, 2008).

  • Combination Therapy for HIV : Darunavir combined with other medications (such as cobicistat, emtricitabine, and tenofovir alafenamide) shows excellent efficacy and tolerability for the treatment of HIV infection (Spagnuolo et al., 2018).

  • Potential for SARS-CoV-2 Treatment : Darunavir, combined with other antiviral therapies, has shown effectiveness in treating SARS-CoV-2 coronavirus (Costanzo et al., 2020).

  • Pharmacokinetics in Overweight Patients : A study aimed to determine the plasma concentration of Darunavir in overweight HIV-infected patients receiving antiretroviral therapy (Poupard et al., 2012).

  • Binding Interactions : Darunavir preferentially binds to the hydrophobic cavity in site II' of bovine serum albumin, a major carrier protein in HIV therapy (Shi et al., 2018).

  • Analytical Methods : High-performance liquid chromatography (HPLC) and capillary electrophoresis methods have been developed to accurately determine Darunavir concentrations in plasma and tablets (Takahashi et al., 2007; Kogawa et al., 2014).

  • Interaction with Other Drugs : Ritonavir, another HIV drug, has been shown to increase Darunavir absorption by inhibiting intestinal P-glycoprotein (Holmstock et al., 2010).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . Clinical trials are underway .

Propriétés

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir-d9
Reactant of Route 2
Reactant of Route 2
Darunavir-d9
Reactant of Route 3
Reactant of Route 3
Darunavir-d9
Reactant of Route 4
Reactant of Route 4
Darunavir-d9
Reactant of Route 5
Darunavir-d9
Reactant of Route 6
Darunavir-d9

Citations

For This Compound
17
Citations
D AKILADEVI… - International Journal of …, 2021 - search.ebscohost.com
… analyte and inside norm (Darunavir-d9) were acquired from … (CXP) for darunavir and darunavir-d9-ISTD. The noticed [M+H]+ … m/z 557.2/401.2for darunavir-d9, ISTD The unit goal mode …
Number of citations: 0 search.ebscohost.com
A Fayet, A Béguin, B Zanolari, S Cruchon… - … of Chromatography B, 2009 - Elsevier
Raltegravir (RAL), maraviroc (MVC), darunavir (DRV), and etravirine (ETV) are new antiretroviral agents with significant potential for drug interactions. This work describes a sensitive …
Number of citations: 143 www.sciencedirect.com
A Gupta, P Singhal, PS Shrivastav, M Sanyal - Journal of Chromatography …, 2011 - Elsevier
… Stock solution (500 μg/mL) of the IS was prepared by dissolving 2.5 mg of darunavir-d9 in 5.0 mL of methanol. An aliquot of 20 μL of this solution was further diluted to 10.0 mL in the …
Number of citations: 34 www.sciencedirect.com
T Mishra, PS Shrivastav - The Scientific World Journal, 2014 - hindawi.com
Objectives. HIV protease inhibitors are used in the treatment of patients suffering from AIDS and they act at the final stage of viral replication by interfering with the HIV protease enzyme. …
Number of citations: 29 www.hindawi.com
A Jaiswal - Indian Journal of Chemical Technology (IJCT), 2021 - op.niscpr.res.in
The combination of Darunavir (DRV) and Ritonavir (RTV) at a dose of 800/100mg has exhibit durable efficacy in both untreated and treated HIV positive patients with no observed DRV …
Number of citations: 3 op.niscpr.res.in
DJ Murphy, D Desjardins… - Journal of …, 2014 - academic.oup.com
… , dapivirine-d11, darunavir and darunavir-d9, respectively. Each transition was alternately … and darunavir/darunavir-d9 displayed mean retention times of 2.8 and 2.4 min, respectively. …
Number of citations: 53 academic.oup.com
I Ebrahim, G Maartens, L Wiesner… - Journal of …, 2020 - academic.oup.com
… Darunavir-d9 was used as an internal standard (ISTD). The calibration curves fit quadratic regressions over the range of 30–10 000 ng/mL for darunavir based on the analyte/ISTD peak …
Number of citations: 9 academic.oup.com
A D'Avolio, M Simiele, L Baietto… - Therapeutic drug …, 2010 - journals.lww.com
… Moreover, this method used a very expensive IS (darunavir-d9) that is useful for simultaneous quantification of raltegravir, darunavir and ETV. …
Number of citations: 22 journals.lww.com
AJ Kleinman, C Xu, ML Cottrell… - Frontiers in …, 2020 - frontiersin.org
… Plasma and tissue homogenates were then extracted by protein precipitation with isotopically labeled internal standards (atazanavir-d5 and darunavir-d9 for tissue and plasma, …
Number of citations: 6 www.frontiersin.org
A Fayet Mello - 2010 - serval.unil.ch
… Single step extraction of RAL, MVC, DRV, ETV and RTV from plasma (100 μl) is performed by protein precipitation using 600 μl of acetonitrile, after the addition of 100 μl darunavir-d9 (…
Number of citations: 0 serval.unil.ch

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.